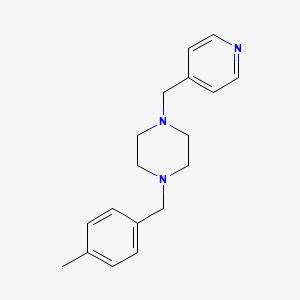
1-(4-Methylbenzyl)-4-(pyridin-4-ylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-METHYLBENZYL)-4-(4-PYRIDYLMETHYL)PIPERAZINE is a compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 4-methylbenzyl group and a 4-pyridylmethyl group
Preparation Methods
The synthesis of 1-(4-METHYLBENZYL)-4-(4-PYRIDYLMETHYL)PIPERAZINE typically involves the reaction of 4-methylbenzyl chloride with piperazine, followed by the introduction of the 4-pyridylmethyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-METHYLBENZYL)-4-(4-PYRIDYLMETHYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridyl ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridyl positions, using reagents like sodium hydride or lithium diisopropylamide.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Research has explored its potential as a ligand for biological receptors, which could lead to the development of new pharmaceuticals.
Medicine: The compound has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(4-METHYLBENZYL)-4-(4-PYRIDYLMETHYL)PIPERAZINE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can interact with biological macromolecules, leading to changes in their activity. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
1-(4-METHYLBENZYL)-4-(4-PYRIDYLMETHYL)PIPERAZINE can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine: Known for its stimulant properties.
1-(4-Methylphenyl)piperazine: Used in the synthesis of pharmaceuticals.
4-(4-Pyridylmethyl)piperazine: Studied for its potential as a ligand in coordination chemistry.
The uniqueness of 1-(4-METHYLBENZYL)-4-(4-PYRIDYLMETHYL)PIPERAZINE lies in its dual substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H23N3 |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine |
InChI |
InChI=1S/C18H23N3/c1-16-2-4-17(5-3-16)14-20-10-12-21(13-11-20)15-18-6-8-19-9-7-18/h2-9H,10-15H2,1H3 |
InChI Key |
YBFZPYXZSPHQLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B10880472.png)
methanone](/img/structure/B10880477.png)
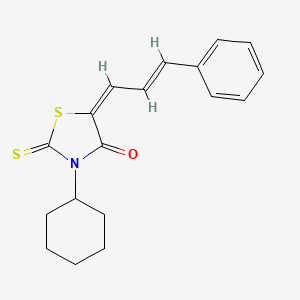

![N~3~-(4-Methylphenyl)-3,15-diazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadec-7-ene-3-carbothioamide](/img/structure/B10880499.png)
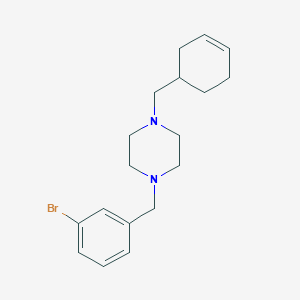
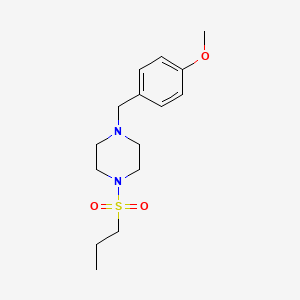
![2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methoxyphenyl)amino]-3-methyl-1-oxo-2-butanyl}benzamide](/img/structure/B10880514.png)
![1-[(3-Bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine](/img/structure/B10880530.png)

![2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide](/img/structure/B10880537.png)
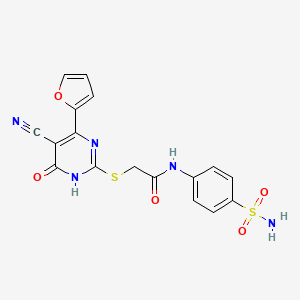

![1-[(4-Chlorophenyl)sulfonyl]-4-cyclooctylpiperazine](/img/structure/B10880557.png)
